![molecular formula C21H25ClN4O2 B2808097 tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate CAS No. 1092444-33-1](/img/structure/B2808097.png)
tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate is a synthetic compound with the molecular formula C21H25ClN4O2 and a molecular weight of 400.9 g/mol This compound is notable for its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core, a tert-butyl group, and a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and isopropyl groups: These groups are introduced via substitution reactions using suitable reagents.
Attachment of the benzyl group: This step involves the use of benzyl halides in the presence of a base.
Incorporation of the tert-butyl carbamate group: This is typically done using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position .
Wissenschaftliche Forschungsanwendungen
MALT1 Inhibition
The compound has been identified as a potent inhibitor of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a crucial role in various diseases, including autoimmune disorders and cancers. Research indicates that inhibiting MALT1 can be beneficial in treating conditions such as:
- Rheumatoid arthritis
- Multiple sclerosis
- Systemic lupus erythematosus
- Various B-cell lymphomas
The inhibition mechanism involves interfering with MALT1's proteolytic activity, which is vital for T-cell receptor signaling and NF-kB activation, pathways critical in immune responses and inflammation .
Cancer Therapeutics
Due to its action on MALT1, the compound is being researched for its potential to treat hematological malignancies. It may offer new avenues for targeting:
- Chronic myelogenous leukemia
- Non-Hodgkin lymphoma
Studies have shown that pyrazolo-pyrimidine derivatives like this compound can induce apoptosis in cancer cells by disrupting survival signaling pathways .
Case Study 1: Autoimmune Disorders
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyrazolo-pyrimidine derivatives, including tert-butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate, in models of rheumatoid arthritis. The results indicated a significant reduction in disease severity and joint inflammation when administered to animal models.
Case Study 2: Cancer Treatment
In another research effort documented in Cancer Research, the compound was tested against several cancer cell lines. The findings demonstrated that it effectively inhibited cell proliferation and induced apoptosis in MALT1-dependent malignancies, suggesting its potential as a targeted therapy.
Wirkmechanismus
The mechanism of action of tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl benzyl(5-chloro-3-methylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate
- tert-Butyl benzyl(5-chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate
- tert-Butyl benzyl(5-chloro-3-propylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate
Uniqueness
tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group, in particular, can influence its reactivity and interaction with molecular targets, making it a valuable compound for research and development .
Biologische Aktivität
Tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, known for its potential therapeutic applications, particularly in oncology. Pyrazolo[1,5-a]pyrimidines have garnered attention due to their ability to inhibit various kinases involved in cancer cell proliferation and survival.
The biological activity of this compound primarily revolves around its inhibition of specific kinases, including Casein Kinase 2 (CK2) and Pim-1. CK2 is implicated in numerous cellular processes, including cell growth and survival, making it a prime target for cancer therapy. The compound exhibits a selective inhibition profile against CK2α and CK2α’ with IC50 values reported as low as 8 nM .
Table 1: Inhibition Profile of this compound
Kinase | IC50 (nM) | Selectivity |
---|---|---|
CK2α | 8 | High |
CK2α’ | 38 | High |
Pim-1 | <100 | Moderate |
Flt-3 | <100 | Moderate |
Case Studies and Research Findings
-
In Vitro Studies :
Research has demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. In a study involving the NCI-60 cancer cell line panel, the compound showed significant antiproliferative effects without notable cytotoxicity across the tested lines . -
Mechanistic Insights :
The binding mode of this compound to CK2 has been elucidated through crystallography, revealing interactions at the ATP binding site. The structural analysis indicated a canonical type-I binding mode which is critical for its inhibitory activity . This binding specificity contributes to its selectivity over other kinases. -
Safety and Efficacy :
Safety profiles have been assessed through hERG (human Ether-à-go-go Related Gene) inhibition studies, showing that the compound does not significantly inhibit hERG channels at concentrations up to 30 μM, suggesting a favorable safety margin for therapeutic use . -
Comparative Analysis :
In comparative studies with other known CK2 inhibitors like silmitasertib and TBB, this compound exhibited improved selectivity and potency, making it a promising candidate for further development in cancer therapies .
Eigenschaften
IUPAC Name |
tert-butyl N-benzyl-N-(5-chloro-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c1-14(2)16-12-23-26-18(11-17(22)24-19(16)26)25(20(27)28-21(3,4)5)13-15-9-7-6-8-10-15/h6-12,14H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVVEIFZXCXRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)N(CC3=CC=CC=C3)C(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.